molecular formula C12H18BrN3 B3132184 Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl- CAS No. 364794-76-3

Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-

Cat. No. B3132184
CAS RN: 364794-76-3
M. Wt: 284.2 g/mol
InChI Key: QTZFSHGQWJKTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-, also known as 1-(5-Bromo-3-methylpyridin-2-yl)piperazine, is an organic compound . It has a molecular weight of 256.15 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BrN3/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 . This code provides a unique identifier for the compound, allowing for easy reference in chemical databases.


Physical And Chemical Properties Analysis

Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl- is a solid compound with a molecular weight of 256.15 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound is classified as having acute toxicity - Category 3, Oral . The hazard statements include H301: Toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . In case of accidental ingestion, it is advised to rinse the mouth and not induce vomiting .

properties

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-12-4-3-11(13)9-14-12/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZFSHGQWJKTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234590
Record name 1-[(5-Bromo-2-pyridinyl)methyl]-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364794-76-3
Record name 1-[(5-Bromo-2-pyridinyl)methyl]-4-ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364794-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Bromo-2-pyridinyl)methyl]-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-
Reactant of Route 3
Reactant of Route 3
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-
Reactant of Route 4
Reactant of Route 4
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-
Reactant of Route 5
Reactant of Route 5
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-
Reactant of Route 6
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.